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The advent of mMRNA-based therapeutics and vaccines has underscored the critical need for
safe and efficient delivery systems. While lipid nanoparticles (LNPs) incorporating polyethylene
glycol (PEG) have been the cornerstone of current platforms, concerns regarding PEG-related
immunogenicity have prompted the exploration of alternatives.[1][2] This guide provides a
comprehensive comparison of LNPs formulated with DSPE-polysarcosine66 (DSPE-pSar66)
versus traditional DSPE-PEG, supported by experimental data, to validate the enhanced
performance of DSPE-pSar66 for mRNA delivery.

Performance Comparison: DSPE-pSar66 vs. DSPE-
PEG LNPs

Studies have demonstrated that replacing PEG lipids with polysarcosine (pSar) lipids in LNP
formulations can either maintain or significantly enhance mRNA delivery efficiency.[3][4]
Polysarcosine, a polypeptoid of N-methylated glycine, offers comparable "stealth" properties to
PEG, reducing protein binding and prolonging circulation time, while exhibiting lower
immunogenicity.[1]

Physicochemical Properties

The physicochemical characteristics of LNPs are crucial for their stability and biological activity.
The following tables summarize the properties of LNPs formulated with different ionizable lipids
and either a PEG lipid or a pSar lipid.
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Table 1: Physicochemical Properties of ALC-0315-based LNPs

Lipid Size (nm) Polydispersity  Encapsulation Zeta Potential
ize (hm

Component Index (PDI) Efficiency (%) (mV)
ALC-0159 (PEG) ~80 <0.2 ~90% Slightly Negative
DMG-pSar25 ~100 <0.2 80-90% Slightly Negative
Cl6-pSar25 > 150 >0.2 80-90% Slightly Negative
C18-pSar25 > 150 >0.2 80-90% Slightly Negative
TETAMINE-

~150 <0.2 80-90% Slightly Positive
pSar25
DOPE-pSar25 ~80 <0.2 ~70% Slightly Negative

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids
in ALC-0315 LNP formulations.

Table 2: Physicochemical Properties of SM-102-based LNPs

Lipid Size (nm) Polydispersity = Encapsulation Zeta Potential
ize (nm

Component Index (PDI) Efficiency (%) (mV)

DMG-PEG2000 ~80-100 <0.2 > 90% Slightly Positive

DMG-pSar25 ~100 <0.2 80-90% Slightly Positive

Cl6-pSar25 > 150 >0.2 80-90% Slightly Positive

C18-pSar25 > 150 >0.2 80-90% Slightly Positive

TETAMINE- , N
~150 <0.2 80-90% Slightly Positive

pSar25

DOPE-pSar25 ~80 <0.2 80-90% Slightly Positive

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids
in SM-102 LNP formulations.
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In Vitro mRNA Delivery Efficiency

The transfection efficiency of pSar-LNPs has been shown to be comparable or superior to that

of PEG-LNPs in various cell lines.

Table 3: In Vitro Transfection Efficiency (Relative Luminescence Intensity)

LNP Formulation . DMG-pSar25 vs. PEG
. o Cell Line

(lonizable Lipid) Control

ALC-0315 C2C12 Enhanced

ALC-0315 Hep3B Enhanced

SM-102 C2C12 Comparable

SM-102 Hep3B Comparable

Results are based on studies comparing the luminescence intensity after transfection with
luciferase-encoding mMRNA delivered by LNPs.

In Vivo Safety and Immunogenicity

A key advantage of polysarcosine is its potential for reduced immunogenicity compared to
PEG. Studies in animal models have shown that pSar-LNPs exhibit a favorable safety profile.

Table 4: In Vivo Immunogenicity Profile

. Pro-inflammatory Cytokine Levels (IL-1f,
LNP Formulation

IL-6, IL-8)
PEG-LNP Standard
pSar-LNP Lower

Data from in vitro studies using human whole blood, indicating a lower inflammatory response
with pSar-LNPs.

Experimental Protocols
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LNP Formulation

The following protocol describes the rapid mixing method for preparing mRNA-encapsulated
LNPs.

o Preparation of Lipid Stock Solutions:

o Dissolve the ionizable lipid (e.g., ALC-0315 or SM-102), phospholipid (e.g., DSPC),
cholesterol, and DSPE-pSar66 or DSPE-PEG in ethanol to achieve the desired molar
ratios.

o For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable
lipid:DSPC:cholesterol:pSar/PEG-lipid).

o For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6 (ionizable
lipid:DSPC:cholesterol:pSar/PEG-lipid).

o Preparation of mMRNA Solution:
o Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
e Microfluidic Mixing:
o Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

o Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a
defined flow rate ratio (typically 3:1 agueous to organic).

o Purification:

o Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove
ethanol and non-encapsulated mRNA.

o Sterile-filter the final LNP formulation through a 0.22 pum filter.

In Vitro Transfection Assay

This protocol outlines the procedure for assessing mRNA delivery efficiency in cell culture.
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Cell Seeding:

o Plate cells (e.g., C2C12, Hep3B) in a 96-well plate at a suitable density and allow them to
adhere overnight.

LNP Treatment:

o Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration
of mMRNA.

o Remove the old medium from the cells and add the LNP-containing medium.

Incubation:

o Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

Quantification of Protein Expression:

o If using a reporter mRNA (e.g., luciferase), lyse the cells and measure the reporter protein
activity using a suitable assay kit and a luminometer.

o Normalize the results to the total protein concentration in each well.

In Vivo Evaluation in Mouse Model

This protocol describes a general procedure for evaluating the in vivo performance of mRNA-
LNPs.

e Animal Model:
o Use a suitable mouse strain (e.g., C57BL/6).
e Administration:

o Administer the mRNA-LNPs via the desired route (e.g., intravenous injection). The dosage
will depend on the specific study design.

 Biodistribution and Protein Expression:
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o At selected time points post-injection, euthanize the mice and harvest organs of interest
(e.g., liver, spleen).

o For reporter gene expression, homogenize the tissues and perform an activity assay (e.g.,
luciferase assay).

e Immunogenicity Assessment:

o Collect blood samples at different time points to measure cytokine and chemokine levels
using multiplex assays (e.g., Luminex).

o Analyze liver enzymes (ALT, AST) from serum to assess potential hepatotoxicity.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are
provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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